Barium perchlorate trihydrate

Vue d'ensemble

Description

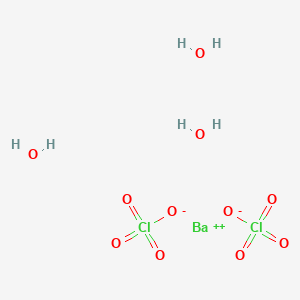

Barium perchlorate trihydrate is a chemical compound with the formula Ba(ClO₄)₂·3H₂O. It is a powerful oxidizing agent and is commonly used in the pyrotechnic industry. This compound is known for its high solubility in water and its ability to decompose at high temperatures, making it useful in various industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Barium perchlorate trihydrate can be synthesized using several methods:

Evaporation Method: One common method involves evaporating a solution containing barium chloride and an excess of perchloric acid. The dihydrate form is produced by recrystallizing and drying to a constant weight.

Industrial Production Methods: For large-scale manufacturing, barium perchlorate is synthesized by evaporating a solution of sodium perchlorate and barium chloride. Another industrial method involves the digestion of a saturated solution of ammonium perchlorate with hydrated barium hydroxide in a slight excess of the theoretical amount .

Analyse Des Réactions Chimiques

Types of Reactions: Barium perchlorate trihydrate undergoes several types of chemical reactions, including:

Oxidation: As a powerful oxidizing agent, it can oxidize various organic and inorganic substances.

Decomposition: It decomposes at high temperatures, releasing oxygen and forming barium chloride and other by-products.

Common Reagents and Conditions:

Oxidation Reactions: Common reagents include organic compounds and reducing agents. The reactions typically occur under controlled temperature conditions to prevent explosive decomposition.

Decomposition Reactions: These reactions are usually conducted at temperatures above 505°C.

Major Products:

Oxidation Products: Depending on the reactants, the products can include oxidized organic compounds and barium chloride.

Decomposition Products: The primary products are barium chloride and oxygen.

Applications De Recherche Scientifique

Barium perchlorate trihydrate has several scientific research applications:

Mécanisme D'action

The mechanism of action of barium perchlorate trihydrate primarily involves its role as an oxidizing agent. The compound releases oxygen upon decomposition, which can then react with other substances. The barium ions can also interact with various molecular targets, facilitating different chemical reactions .

Comparaison Avec Des Composés Similaires

Barium Chlorate: Another powerful oxidizing agent used in pyrotechnics.

Barium Chloride: Used in the production of other barium compounds and as a reagent in laboratories.

Magnesium Perchlorate: Used as a drying agent due to its high affinity for water.

Uniqueness: Barium perchlorate trihydrate is unique due to its high solubility in water, its ability to decompose at high temperatures, and its powerful oxidizing properties. These characteristics make it particularly useful in applications requiring strong oxidizing agents and in environments where high solubility is advantageous .

Activité Biologique

Barium perchlorate trihydrate (Ba(ClO₄)₂·3H₂O) is a compound that has garnered attention due to its properties as a strong oxidizing agent and its applications in various fields, including pyrotechnics and chemical synthesis. However, its biological activity and potential health effects are critical areas of study, particularly in relation to occupational exposure and environmental impact.

- Molecular Formula : Ba(ClO₄)₂·3H₂O

- Molecular Weight : 390.29 g/mol

- Physical State : White crystalline solid, soluble in water

- Decomposition Temperature : 505 °C

Biological Activity and Toxicology

This compound has been associated with several biological effects, primarily due to its solubility and reactivity:

- Oxidizing Agent : As a powerful oxidizer, barium perchlorate can participate in redox reactions that may lead to the generation of reactive oxygen species (ROS), potentially causing oxidative stress in biological systems .

- Toxicity : Inhalation or skin contact with barium perchlorate can lead to irritation of the respiratory tract, skin, and eyes. High exposure levels may result in nausea, vomiting, tremors, and muscle twitching . Chronic exposure has been linked to kidney damage and lung abnormalities visible on X-rays .

Table 1: Summary of Toxicological Effects

| Effect Type | Description |

|---|---|

| Acute Effects | Irritation of skin, eyes, respiratory tract |

| Chronic Effects | Kidney damage, possible lung spots |

| Symptoms of Exposure | Nausea, vomiting, tremors |

Case Studies

- Occupational Exposure : A study conducted on workers in industries utilizing barium perchlorate highlighted respiratory issues and skin irritation as common complaints. Regular monitoring of air quality and health screenings were recommended to mitigate risks associated with prolonged exposure .

- Environmental Impact : Research indicates that barium compounds can accumulate in the environment, particularly in water sources. The presence of barium perchlorate in aquatic systems raises concerns about its potential toxicity to aquatic life and the food chain .

Applications in Biological Research

This compound is also utilized in various biochemical applications:

- Complexation Studies : It has been shown to form complexes with quinolone antibiotics like ciprofloxacin and norfloxacin. This interaction enhances the solubility of these antibiotics in aqueous solutions, which is crucial for their efficacy .

Table 2: Applications of this compound

| Application Type | Description |

|---|---|

| Pharmaceutical | Complexation with antibiotics |

| Analytical Chemistry | Used for sulfate determination via titration |

| Industrial Synthesis | Acts as an oxidizing agent |

Propriétés

IUPAC Name |

barium(2+);diperchlorate;trihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.2ClHO4.3H2O/c;2*2-1(3,4)5;;;/h;2*(H,2,3,4,5);3*1H2/q+2;;;;;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBHDMFAHVJWOHD-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ba+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaCl2H6O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20692906 | |

| Record name | Barium perchlorate--water (1/2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20692906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10294-39-0 | |

| Record name | Barium perchlorate--water (1/2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20692906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the crystal structure of Barium Perchlorate Trihydrate?

A1: this compound (Ba(ClO4)2·3H2O) crystallizes in a hexagonal structure. Its unit cell dimensions are a = 7.278 ± 0.005 Å and c = 9.64 ± 0.01 Å, containing two molecules. [, ] While initially assigned to the P63 space group, later studies using neutron diffraction favored the P63/m space group. [, ]

Q2: How are the Barium ions coordinated within the crystal lattice?

A2: Each Barium ion (Ba²⁺) is surrounded by twelve oxygen atoms in a slightly distorted icosahedral arrangement. [, ] Six of these oxygens come from water molecules at a distance of 2.919(1) Å, and the remaining six from perchlorate ions (ClO4⁻) at a distance of 3.026(2) Å. [] This icosahedral coordination is unusual and highlights the structural complexity of Barium compounds. [, ]

Q3: What is the role of hydrogen bonding in the crystal structure?

A3: Hydrogen bonding plays a crucial role in stabilizing the this compound crystal structure. Each water molecule forms hydrogen bonds with six perchlorate ions, effectively linking the ionic species within the lattice. [] This extensive hydrogen bonding network contributes to the stability of the compound.

Q4: Has this compound been used to study radiation-induced defects?

A4: Yes, this compound has proven useful in studying radiation-induced defects using Electron Nuclear Double Resonance (ENDOR) spectroscopy. [, ] Gamma-irradiated crystals were found to trap ClO3 centers, and by analyzing the hyperfine coupling tensors of surrounding protons, researchers could reconstruct the local proton geometry around the defect. [] This approach provides valuable insights into the structural changes induced by radiation damage in crystalline materials.

Q5: Are there any studies investigating the thermal behavior of this compound?

A5: Yes, researchers have investigated the thermal decomposition of this compound, including the influence of metal oxides on the process. [, , ] These studies contribute to understanding the stability of the compound at elevated temperatures and its potential applications in pyrotechnics or as an oxidizer.

Q6: What analytical techniques are typically used to characterize this compound?

A6: Common analytical techniques employed for characterizing this compound include X-ray diffraction (XRD) for structural determination, [, , ] ENDOR spectroscopy for studying radiation-induced defects, [, ] and thermal analysis methods like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to investigate its thermal behavior. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.